

D-Palmitoylcarnitine Chloride: A Potent Inducer of Mitochondrial Reactive Oxygen Species

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Compound of Interest

Compound Name: *D-Palmitoylcarnitine chloride*

Cat. No.: *B1662240*

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For researchers, scientists, and drug development professionals, understanding the nuanced roles of cellular signaling molecules is paramount. **D-Palmitoylcarnitine chloride**, a long-chain acylcarnitine, has emerged as a significant tool for investigating the mechanisms of mitochondrial dysfunction and oxidative stress. This guide provides a comprehensive comparison of **D-Palmitoylcarnitine chloride**'s role in reactive oxygen species (ROS) production against other common inducers, supported by experimental data and detailed protocols.

D-Palmitoylcarnitine chloride serves as a key intermediate in the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation. However, at elevated concentrations, it has been demonstrated to induce the production of mitochondrial ROS, making it a valuable compound for studying the pathological consequences of disrupted fatty acid metabolism.

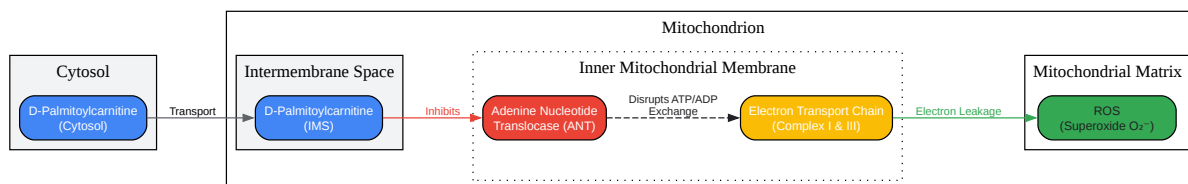
Comparative Analysis of ROS Induction

D-Palmitoylcarnitine chloride induces ROS through a distinct mechanism compared to other well-known mitochondrial inhibitors. While agents like Antimycin A and Rotenone directly inhibit specific complexes of the electron transport chain (ETC), **D-Palmitoylcarnitine chloride**'s primary mode of action involves the inhibition of the adenine nucleotide translocase (ANT). This inhibition leads to an increase in the mitochondrial membrane potential and a subsequent rise in ROS generation.

Inducer	Mechanism of Action	Typical Working Concentration	Fold Increase in ROS (Relative to Control)	Target
D-Palmitoylcarnitine chloride	Inhibition of Adenine Nucleotide Translocase (ANT)	1-10 μ M	~3.4-fold[1]	Mitochondria
Antimycin A	Inhibition of Complex III of the Electron Transport Chain	1-10 μ M	Variable, can be very rapid and robust[2]	Mitochondria
Rotenone	Inhibition of Complex I of the Electron Transport Chain	1-5 μ M	Variable, dependent on substrate[3][4]	Mitochondria
Menadione	Redox cycling, leading to superoxide formation	6-12 μ M	Dose-dependent[5]	Mitochondria & Cytosol

Signaling Pathway of D-Palmitoylcarnitine Chloride-Induced ROS Production

The accumulation of D-Palmitoylcarnitine in the mitochondrial intermembrane space leads to the inhibition of ANT. This transporter is crucial for exchanging ATP synthesized within the mitochondria for ADP from the cytosol. Its inhibition disrupts the normal proton motive force, leading to a hyperpolarization of the mitochondrial membrane and an increased leakage of electrons from the electron transport chain, primarily at Complex I and Complex III. These escaped electrons then react with molecular oxygen to form superoxide radicals (O_2^-), a primary form of ROS.



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D-Palmitoylcarnitine chloride inhibits ANT, leading to electron leakage from the ETC and ROS production.

Experimental Protocols

Measurement of Mitochondrial ROS Production using MitoSOX Red

This protocol is adapted for use in cultured cells, such as C2C12 myotubes or cardiomyocytes.

Materials:

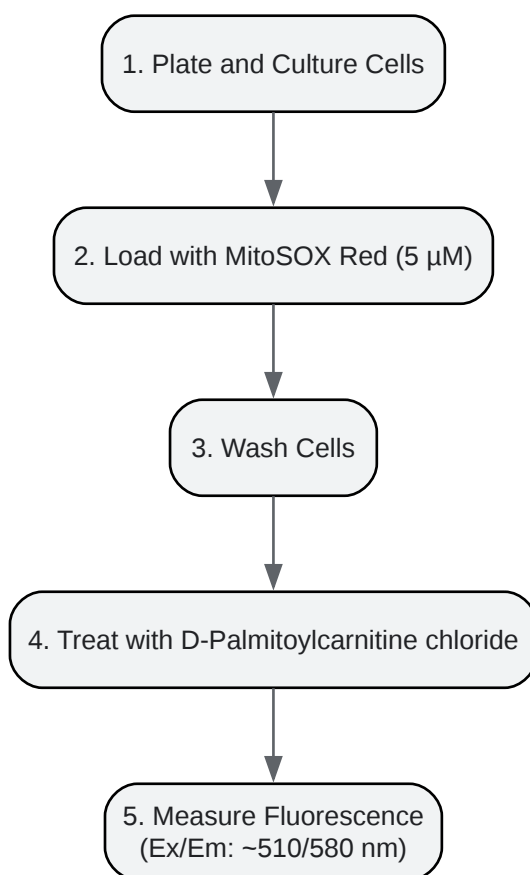
- **D-Palmitoylcarnitine chloride** stock solution (e.g., 10 mM in DMSO)
- MitoSOX™ Red mitochondrial superoxide indicator (e.g., 5 mM in DMSO)
- Cultured cells in a suitable plate format (e.g., 96-well plate)
- Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
- Fluorescence microplate reader or fluorescence microscope

Procedure:

- **Cell Culture:** Plate cells at an appropriate density and allow them to adhere and grow to the desired confluency.

- MitoSOX Red Loading:
 - Prepare a fresh working solution of MitoSOX Red at a final concentration of 5 μ M in HBSS.
 - Remove the culture medium from the cells and wash once with pre-warmed HBSS.
 - Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.
- Washing: Gently wash the cells twice with pre-warmed HBSS to remove excess probe.
- Treatment:
 - Prepare the desired concentrations of **D-Palmitoylcarnitine chloride** in HBSS. A typical starting concentration is 10 μ M.
 - Add the **D-Palmitoylcarnitine chloride** solutions to the respective wells. Include a vehicle control (DMSO in HBSS).
- Measurement:
 - Immediately measure the fluorescence using a fluorescence microplate reader (excitation ~510 nm, emission ~580 nm) or visualize using a fluorescence microscope.
 - For kinetic measurements, record the fluorescence at regular intervals over a period of 30-60 minutes.

Experimental Workflow



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Workflow for measuring mitochondrial ROS production induced by **D-Palmitoylcarnitine chloride**.

Alternatives to D-Palmitoylcarnitine Chloride for Inducing Fatty Acid-Mediated ROS

For researchers specifically interested in the effects of fatty acid overload on ROS production, several alternatives to **D-Palmitoylcarnitine chloride** exist:

- **Palmitic Acid:** The precursor to palmitoylcarnitine, palmitic acid, can also induce ROS production. However, its entry into the mitochondria for β -oxidation is a more complex and regulated process.
- **Other Long-Chain Acylcarnitines:** Acylcarnitines with different chain lengths (e.g., oleoylcarnitine) can also modulate mitochondrial function and ROS, though their specific effects may differ.

- 2-Bromopalmitate: This non-metabolizable fatty acid analog can inhibit carnitine palmitoyltransferase I (CPT1) and also induce mitochondrial stress.[6]

Conclusion

D-Palmitoylcarnitine chloride is a valuable and specific tool for inducing mitochondrial ROS production through a mechanism distinct from classical electron transport chain inhibitors. Its ability to mimic the effects of pathological long-chain acylcarnitine accumulation makes it highly relevant for studies on metabolic diseases, such as type 2 diabetes and cardiovascular conditions. By providing a direct link between fatty acid metabolism and oxidative stress, **D-Palmitoylcarnitine chloride** allows for the detailed investigation of cellular signaling pathways and the development of potential therapeutic interventions. Researchers should carefully consider the specific research question when choosing a ROS inducer to ensure the most relevant and interpretable results.

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